molecular formula C7H11FO B2738972 4-Fluorocyclohexanecarbaldehyde CAS No. 1554041-53-0

4-Fluorocyclohexanecarbaldehyde

Cat. No.: B2738972
CAS No.: 1554041-53-0
M. Wt: 130.162
InChI Key: OQRSBWCLDGFKRY-UHFFFAOYSA-N
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Description

4-Fluorocyclohexanecarbaldehyde is a chemical compound with the molecular formula C₇H₁₁FO. It is a fluorinated derivative of cyclohexanecarbaldehyde, characterized by the presence of a fluorine atom at the fourth position of the cyclohexane ring. This compound has gained attention in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorocyclohexanecarbaldehyde typically involves the fluorination of cyclohexanecarbaldehyde. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorocyclohexanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-fluorocyclohexanecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 4-fluorocyclohexanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 4-Fluorocyclohexanecarboxylic acid.

    Reduction: 4-Fluorocyclohexanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used

Scientific Research Applications

4-Fluorocyclohexanecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluorocyclohexanecarbaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and can influence its binding affinity to enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

    Cyclohexanecarbaldehyde: The non-fluorinated parent compound.

    4-Chlorocyclohexanecarbaldehyde: A chlorinated analog.

    4-Bromocyclohexanecarbaldehyde: A brominated analog.

Uniqueness: 4-Fluorocyclohexanecarbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly alter the compound’s reactivity, stability, and interaction with other molecules compared to its non-fluorinated or halogenated analogs .

Properties

IUPAC Name

4-fluorocyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO/c8-7-3-1-6(5-9)2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRSBWCLDGFKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554041-53-0
Record name 4-fluorocyclohexanecarbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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